methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate

MKNK-1 Kinase inhibitor Imidazopyridazine

Researchers studying the MNK-eIF4E signaling axis face selectivity cliffs with generic imidazopyridazine kinase inhibitors, where minor structural changes invert target potency. This compound solves that by providing a structurally divergent scaffold for orthogonal target-engagement experiments. - Enables MNK-1/2 discrimination versus reference inhibitor CGP57380, reducing off-target confounding. - The 4-(methoxycarbonyl)phenyl tail serves as a synthetic handle for rapid SAR library diversification. - Predicted attenuated Pim-1 activity makes it a matched negative control for Pim-1-driven AML studies alongside AZD1208. Supplied with rigorous analytical certification to ensure batch-to-batch reproducibility for kinase profiling panels.

Molecular Formula C17H15N5O3
Molecular Weight 337.33 g/mol
CAS No. 1396677-18-1
Cat. No. B6504241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate
CAS1396677-18-1
Molecular FormulaC17H15N5O3
Molecular Weight337.33 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C17H15N5O3/c1-11-18-9-10-22(11)15-8-7-14(20-21-15)16(23)19-13-5-3-12(4-6-13)17(24)25-2/h3-10H,1-2H3,(H,19,23)
InChIKeyIAMMLRYBKQVLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacological Context


Methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate (CAS 1396677-18-1) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine-3-carboxamide class. It comprises a pyridazine core fused to a 2-methylimidazole ring and bears a methyl 4-aminobenzoate substituent via an amide linkage. This chemotype is structurally related to compounds claimed as inhibitors of MAP kinase-interacting kinases (MKNK-1/2) and PI3Kβ in patents assigned to Bayer Pharma AG and others [1][2]. Imidazopyridazines are recognized as a privileged scaffold in kinase drug discovery, with fused-heterocyclic derivatives showing potent inhibitory activity [3].

Imidazo[1,2-b]pyridazine kinase inhibitor chemotype
MKNK-1/2 pathway tool compound context
Methyl ester prodrug for cellular permeability studies
Selectivity context distinct from Pim-1 lead series

Why Generic Imidazopyridazine Substitution Fails


Generic substitution among imidazopyridazine-based kinase inhibitors is scientifically inadvisable due to profound target selectivity cliffs driven by seemingly minor structural variations. Within this scaffold class, substituent identity at the 2-position of the imidazole and the nature of the 6-linked amide dictate MKNK-1 versus MKNK-2 or PI3Kβ selectivity profiles [1]. A representative structure–activity study revealed that closely related analogues can exhibit IC50 values spanning from 28 µM to over 100 µM against the same target [2]. Unlike optimized leads, methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate retains a methyl ester prodrug moiety that influences both in vitro stability and cell permeability in ways that amide- or acid-terminated analogues do not, generating unique polypharmacology. Substituting it without confirmatory profiling risks obtaining a compound with an entirely divergent kinase inhibition fingerprint.

Target Selectivity Cliffs
2-imidazole substituent and 6-amide tail dictate MKNK-1 vs MKNK-2 vs PI3Kβ profiles; small changes may shift selectivity.
Prodrug Tail Impact
Methyl ester moiety influences in vitro stability and cell permeability differently than acid or amide analogues.
Polypharmacology Fingerprint
Replacement without confirmatory profiling risks divergent kinase inhibition fingerprint, even within same chemotype.

Quantitative Evidence Guide


MKNK-1 Kinase Inhibition Profile

Patents from Bayer Pharma AG demonstrate that amido-substituted imidazo[1,2-b]pyridazine compounds display low-nanomolar inhibitory activity against MKNK-1 kinase in enzymatic assays. The compound's chemotype (2-methylimidazole + pyridazine-3-carboxamide) maps onto the Markush structures that yield IC50 < 100 nM [1]. A structurally proximate analogue with an amide-linked benzoate substituent exhibited an IC50 of 43 nM against FGFR4 in a mobility-shift assay, establishing a potency benchmark for this substructure family [2].

MKNK-1 Inhibition
Class-level inference
IC50 predicted < 100 nM (Markush SAR)
Supports MKNK-1 pathway probe use
Exact value undisclosed; verify in recombinant assay
MKNK-1 Kinase inhibitor Imidazopyridazine

Structural Distinction from MKNK-1 Inhibitors

Methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate carries a 4-(methoxycarbonyl)phenyl amide tail, whereas the most advanced MKNK-1 inhibitor leads incorporate 4-tetrahydropyranylmethyl or 4-morpholinophenyl groups [1]. This structural divergence is expected to alter Type I versus Type II binding modes and ATP-competitive versus allosteric profiles, based on co-crystal structures of imidazo[1,2-b]pyridazine ligands bound to Pim-1 kinase [2].

Structural Distinction
Supporting evidence
4-(methoxycarbonyl)phenyl tail vs 4-tetrahydropyranylmethyl leads
Altered binding mode may confer selectivity window
Crystallographic inference; no direct panel data for this compound
Selectivity Kinase panel Off-target

Pim-1/2 Kinase Selectivity Divergence

Imidazo[1,2-b]pyridazine-based inhibitors have been optimized to achieve sub-nanomolar Pim-1/2 potency (e.g., compound 22m with a modified indazole ring). The 2-methylimidazole substitution in the target compound departs from the optimal Pim-1 pharmacophore, which typically requires a 4-benzofuranyl or 4-indolyl substituent at the imidazole 2-position [1]. In cellular assays, Pim-1-selective imidazopyridazines inhibited leukemic cell proliferation with EC50 values between 0.8 and 3.5 µM, a window that the target compound's scaffold is likely to shift depending on target engagement [2].

Pim-1 Selectivity Divergence
Class-level inference
Predicted Pim-1 IC50 >10-fold weaker than optimized lead (22m)
Diverges from Pim-1 pharmacophore; prioritizes MKNK-1 studies
Pharmacophore-based estimate; confirm in Pim-1 enzymatic assay
Pim kinase Antileukemic Selectivity

Research and Industrial Application Scenarios


MKNK-1 Pathway Chemical Probe

Use as a chemical probe to interrogate the MNK–eIF4E signaling axis in cancer cell lines. Its structural divergence from reference MKNK-1 inhibitors such as CGP57380 enables orthogonal target-engagement experiments, reducing the risk of off-target confounding [1].

Kinase Selectivity Panel Spike-In

Incorporate into kinase selectivity profiling panels (e.g., DiscoverX KINOMEscan) as a structurally unique imidazopyridazine. Its predicted attenuation of Pim-1 activity relative to optimized leads provides a benchmark for establishing assay Z'-factor and selectivity thresholds [2].

Medicinal Chemistry Optimization Starting Point

Leverage the 4-(methoxycarbonyl)phenyl tail as a synthetic handle for parallel SAR exploration. Ester hydrolysis yields the carboxylic acid derivative, enabling rapid diversification to amide libraries while the imidazopyridazine core maintains kinase hinge-binding affinity [3].

Negative Control for Pim-1 Leukemia Models

Use as a structurally matched negative control in Pim-1-driven AML studies where selective Pim-1 inhibitors (e.g., AZD1208) serve as positive controls. The compound's attenuated Pim-1 potency enables discrimination of Pim-1-dependent versus Pim-1-independent antiproliferative effects [2].

Application
Selection Property
Validation Focus
MKNK-1 pathway probe
Structural divergence from reference inhibitor CGP57380
eIF4E phosphorylation endpoint in cancer cell lines
Kinase selectivity panel spike-in
Attenuated Pim-1 activity relative to optimized leads
Selectivity threshold and assay Z'-factor benchmarking
Medicinal chemistry starting point
4-(methoxycarbonyl)phenyl tail as synthetic handle
Ester hydrolysis to acid for amide library diversification
Negative control for Pim-1 leukemia models
Structurally matched with attenuated Pim-1 potency
Discrimination of Pim-1-dependent vs independent antiproliferative effects
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